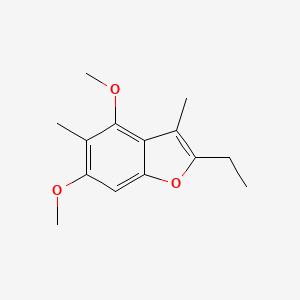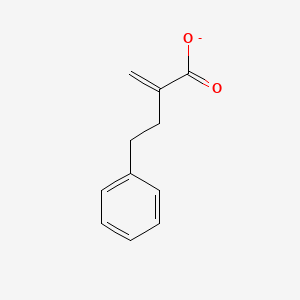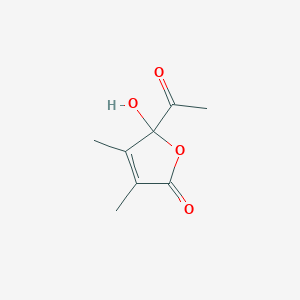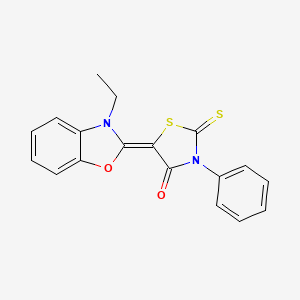
4-Thiazolidinone, 5-(3-ethyl-2(3H)-benzoxazolylidene)-3-phenyl-2-thioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thiazolidinone, 5-(3-ethyl-2(3H)-benzoxazolylidene)-3-phenyl-2-thioxo- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, which includes a thiazolidinone ring, contributes to its wide range of biological activities.
Métodos De Preparación
The synthesis of 4-Thiazolidinone, 5-(3-ethyl-2(3H)-benzoxazolylidene)-3-phenyl-2-thioxo- typically involves the reaction of thiourea with α-chloroacetic acid in the presence of sodium acetate to form 2-imino-1,3-thiazolidin-4-ones . This intermediate is then subjected to Knoevenagel condensation with the appropriate aldehydes to yield the desired 5-benzylidene-2-imino-1,3-thiazolidin-4-one derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
4-Thiazolidinone, 5-(3-ethyl-2(3H)-benzoxazolylidene)-3-phenyl-2-thioxo- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . Major products formed from these reactions depend on the specific conditions and reagents used but often include modified thiazolidinone derivatives with altered biological activities.
Aplicaciones Científicas De Investigación
In medicinal chemistry, it has shown promise as an anticancer agent, particularly against chronic myeloid leukemia and prostate cancer cells . It also exhibits antimicrobial activity, making it a potential candidate for the development of new antibiotics . Additionally, its anti-inflammatory properties have been explored for potential therapeutic applications in treating inflammatory diseases .
Mecanismo De Acción
The mechanism of action of 4-Thiazolidinone, 5-(3-ethyl-2(3H)-benzoxazolylidene)-3-phenyl-2-thioxo- involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit tyrosyl-DNA phosphodiesterase 1 (TDP1), a key enzyme involved in DNA repair . This inhibition enhances the efficacy of anticancer drugs by preventing the repair of DNA damage in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit biofilm formation .
Comparación Con Compuestos Similares
Compared to other thiazolidinone derivatives, 4-Thiazolidinone, 5-(3-ethyl-2(3H)-benzoxazolylidene)-3-phenyl-2-thioxo- stands out due to its unique combination of biological activities. Similar compounds include 5-benzylidene-2-arylimino-4-thiazolidinone derivatives, which also exhibit anticancer and antimicrobial properties . the specific substituents on the thiazolidinone ring and the benzoxazolylidene moiety contribute to the distinct biological activities of each compound .
Propiedades
Número CAS |
25962-16-7 |
|---|---|
Fórmula molecular |
C18H14N2O2S2 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
(5E)-5-(3-ethyl-1,3-benzoxazol-2-ylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14N2O2S2/c1-2-19-13-10-6-7-11-14(13)22-17(19)15-16(21)20(18(23)24-15)12-8-4-3-5-9-12/h3-11H,2H2,1H3/b17-15+ |
Clave InChI |
NZXOOVIFUOKSNY-BMRADRMJSA-N |
SMILES isomérico |
CCN\1C2=CC=CC=C2O/C1=C/3\C(=O)N(C(=S)S3)C4=CC=CC=C4 |
SMILES canónico |
CCN1C2=CC=CC=C2OC1=C3C(=O)N(C(=S)S3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Aminomethyl)-7-ethylbenzo[d]oxazole](/img/structure/B12877885.png)
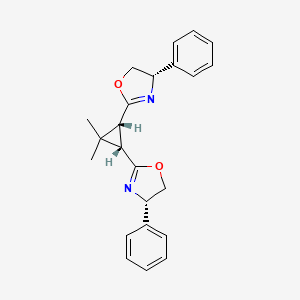
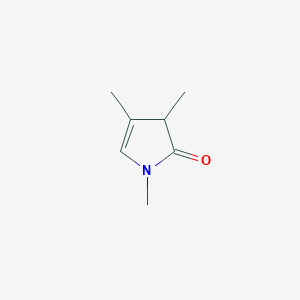
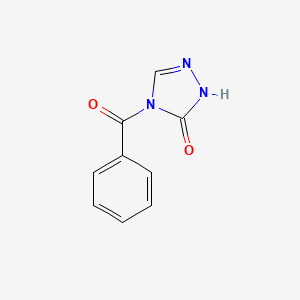
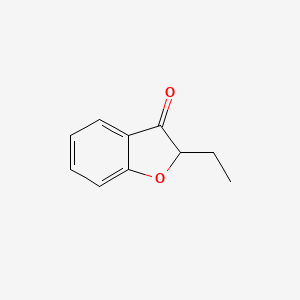
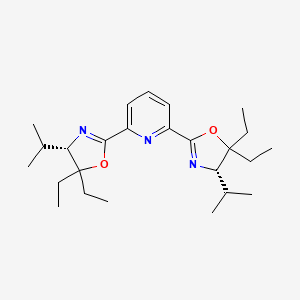
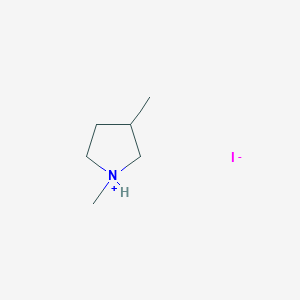
![2-Methyl-1H-pyrrolo[1,2-a]imidazole](/img/structure/B12877931.png)
![4-Cyanobenzo[d]oxazole-2-acetic acid](/img/structure/B12877938.png)
![7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride](/img/structure/B12877948.png)
![4-[4-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12877951.png)
